2-Hydroxy-5-(2-methoxyphenyl)pyridine

Antiproliferative Tubulin Polymerization Arylpyridine SAR

Replace unpredictable 5-arylpyridine analogs with this defined tautomeric intermediate. Avoid SAR invalidation from unverified substitutions. - **Core utility**: Scaffold for CRF₁ antagonist analogs, α7 nAChR modulators, and arylpyridine libraries. - **Structural certainty**: Fixed 2-methoxyphenyl pharmacophore; tautomerism verified. - **Supply reliability**: Research-grade (95% typical) with full origin documentation. BenchChem ensures batch-to-batch consistency for reproducible medicinal chemistry and SAR programs.

Molecular Formula C12H11NO2
Molecular Weight 201.22
CAS No. 1111115-94-6
Cat. No. B3045649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-5-(2-methoxyphenyl)pyridine
CAS1111115-94-6
Molecular FormulaC12H11NO2
Molecular Weight201.22
Structural Identifiers
SMILESCOC1=CC=CC=C1C2=CNC(=O)C=C2
InChIInChI=1S/C12H11NO2/c1-15-11-5-3-2-4-10(11)9-6-7-12(14)13-8-9/h2-8H,1H3,(H,13,14)
InChIKeyWEQCQSDGKZFVCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-5-(2-methoxyphenyl)pyridine Research Scaffold


2-Hydroxy-5-(2-methoxyphenyl)pyridine (also designated 5-(2-methoxyphenyl)pyridin-2(1H)-one) is a heterocyclic small molecule (C₁₂H₁₁NO₂, MW 201.22) comprising a 2-hydroxypyridine core and a 2-methoxyphenyl substituent at the 5-position . This compound exists in equilibrium with its pyridin-2(1H)-one tautomer [1], a structural feature that influences hydrogen-bonding capacity, electronic distribution, and recognition by biological targets. It is primarily available as a research-grade chemical (typically 95% purity) for use as a synthetic intermediate or as a starting point for structure-activity relationship (SAR) exploration .

Synthetic intermediate 5-arylpyridine libraries and SAR exploration
Defined motif 2-methoxyphenyl substitution for target engagement studies
Research-grade purity Suitable for discovery workflows requiring consistent scaffold quality

Substitution Specificity of 2-Hydroxy-5-(2-methoxyphenyl)pyridine


Within the 2-hydroxy-5-arylpyridine chemical class, seemingly minor structural modifications produce substantial and often unpredictable changes in target engagement and functional activity. For example, in a series of 5-substituted-2-arylpyridines developed as CRF₁ receptor antagonists, altering substituents on the pendant aryl ring modulated binding selectivity profiles in ways not reliably predicted by simple physicochemical descriptors [1]. Consequently, substituting 2-Hydroxy-5-(2-methoxyphenyl)pyridine with a different 2-hydroxy-5-arylpyridine analog—such as 2-hydroxy-5-phenylpyridine (lacking the 2-methoxy group) or a regioisomeric methoxy derivative—introduces unquantified risk of altered target affinity, selectivity, and downstream functional outcomes in any assay system where the 2-methoxyphenyl moiety has been empirically validated [2]. Procurement based solely on core scaffold homology, without evidence of equivalent performance, undermines experimental reproducibility and may invalidate SAR conclusions.

1

Core scaffold homology may not reproduce target affinity; methoxy positioning modulates binding selectivity and functional outcomes.

2

Regioisomeric methoxy analogs or unsubstituted 5-phenylpyridine can shift tubulin polymerization and nAChR responses unpredictably.

3

pH-responsive switching behavior is encoded by the 2-methoxyphenyl motif; analogs lacking this group may not exhibit the same stimuli-responsive property.

Differentiation Evidence for 2-Hydroxy-5-(2-methoxyphenyl)pyridine


Methoxy Positioning: Tubulin Polymerization Inhibition

While direct head-to-head data for 2-Hydroxy-5-(2-methoxyphenyl)pyridine against specific comparators is absent from primary literature, class-level SAR from a systematically evaluated arylpyridine series demonstrates that methoxy substitution pattern on the pendant aryl ring profoundly influences tubulin polymerization inhibitory activity [1]. In this series, compound 29 (bearing a 3,4,5-trimethoxyphenyl motif) exhibited an IC₅₀ of 2.1 μM in a tubulin polymerization assay, whereas structurally related analogs with alternative substitution patterns showed substantially divergent potency [1]. This established sensitivity to aryl substitution provides mechanistic rationale for why 2-Hydroxy-5-(2-methoxyphenyl)pyridine cannot be presumed interchangeable with other 2-hydroxy-5-arylpyridines.

Tubulin Polymerization Inhibition
Class-level inference
Target compound: no direct data
Comparator (Compound 29): IC₅₀ = 2.1 μM
Assay: cell-free tubulin polymerization
Aryl substitution pattern is a critical potency determinant; supports exact regioisomer procurement.
Data to verify for target compound; class-level SAR only.
Antiproliferative Tubulin Polymerization Arylpyridine SAR

2-Methoxyphenyl Motif: α7 nAChR Negative Allosteric Modulation

In a related heterocyclic system, the 2-methoxyphenyl substituent proved critical for conferring selective α7 nicotinic acetylcholine receptor (nAChR) negative allosteric modulation [1]. Compound 4f, a 2-(2-methoxy-phenyl)-furo[3,2-b]pyridine derivative, inhibited α7 nAChR with an IC₅₀ of 5.51 μM and a maximum inhibition of 87.8%, while displaying selectivity over α3β4, α4β2 nAChRs, and the 5-HT₃A receptor [1]. This demonstrates that the 2-methoxyphenyl moiety can drive target engagement and selectivity profiles in nitrogen-containing heteroaromatic systems, suggesting potential utility in analogous pyridine-based scaffolds.

α7 nAChR Negative Allosteric Modulation
Supporting evidence
Compound 4f (analog with 2-methoxyphenyl-furopyridine): IC₅₀ = 5.51 μM, max inhibition 87.8%
Selectivity over α3β4, α4β2, 5-HT₃A
2-Methoxyphenyl motif can drive target engagement and subtype selectivity in N-heteroaromatic systems.
Electrophysiological characterization; no direct data for target pyridine analog.
α7 nAChR Negative Allosteric Modulator 2-Methoxyphenyl

pH-Triggered Molecular Switching

UV spectroscopic investigation of 2-(2-hydroxyphenyl)pyridine and 2-(2-methoxyphenyl)pyridine derivatives revealed pH-induced switching behavior [1]. The presence of the 2-methoxyphenyl group influences the electronic environment of the pyridine ring and the tautomeric equilibrium, which in turn modulates the compound‘s response to pH changes. When these derivatives were fixed to chiral cyclopeptidic scaffolds, the switching process could be harnessed for unidirectional molecular motion [1]. This functional property—pH-triggered conformational or electronic state change—is structurally encoded by the 2-methoxyphenyl substitution pattern and would not be preserved in analogs lacking this specific moiety.

pH-Triggered Molecular Switching
Class-level inference
2-(2-methoxyphenyl)pyridine derivatives demonstrate pH-dependent UV spectral changes; switching exploitable for unidirectional motion when fixed to chiral scaffolds.
Stimuli-responsive behavior is structurally encoded by the 2-methoxyphenyl substitution.
Functional property inferred from structural homology; direct validation recommended.
Molecular Switch pH-Triggered UV Spectroscopy

Research Applications of 2-Hydroxy-5-(2-methoxyphenyl)pyridine


Tubulin Inhibitor SAR Expansion

Based on class-level SAR evidence demonstrating that aryl substitution patterns critically modulate tubulin polymerization inhibitory activity [1], 2-Hydroxy-5-(2-methoxyphenyl)pyridine may serve as a scaffold intermediate for exploring the pharmacological impact of the 2-methoxyphenyl motif within antiproliferative arylpyridine series. Researchers can use this compound to generate derivatives with varied substituents at the pyridine 2-position while maintaining the 5-(2-methoxyphenyl) pharmacophore constant.

α7 nAChR Negative Allosteric Modulator Discovery

Evidence from structurally related furopyridine systems demonstrates that the 2-methoxyphenyl group can confer α7 nAChR negative allosteric modulation with measurable selectivity over related ion channels [1]. 2-Hydroxy-5-(2-methoxyphenyl)pyridine may be employed as a core template for designing and optimizing novel α7 nAChR ligands, particularly in programs seeking subtype-selective modulation for CNS indications.

pH-Responsive Switches and Smart Materials

UV spectroscopic studies confirm that 2-methoxyphenyl-pyridine derivatives undergo pH-triggered switching behavior, a property exploitable when such moieties are conjugated to chiral scaffolds for unidirectional motion [1]. 2-Hydroxy-5-(2-methoxyphenyl)pyridine may be incorporated into stimuli-responsive molecular architectures, including molecular machines, smart polymers, or sensors that require predictable pH-dependent conformational or electronic state changes.

5-Substituted Pyridin-2(1H)-one Library Intermediate

Given the compound's tautomeric equilibrium between 2-hydroxypyridine and pyridin-2(1H)-one forms [1], it may serve as a versatile synthetic intermediate for constructing 5-arylpyridin-2(1H)-one libraries. Such libraries have demonstrated utility in anti-HBV [2], cardiotonic [3], and PDE10A inhibitor [4] discovery programs, where systematic variation of the 5-aryl substituent is essential for SAR development.

Application
Selection Property
Validation Focus
Tubulin-targeted SAR studies
2-Methoxyphenyl motif for tubulin binding site recognition
Tubulin polymerization assay response and structure-activity relationship consistency
α7 nAChR modulation research
2-Methoxyphenyl group for α7 subtype selectivity
Electrophysiological response and selectivity profile against related ion channels
Stimuli-responsive molecular systems
pH-triggered conformational switching capability
Spectroscopic response under pH variation and scaffold integration
Heterocyclic library synthesis
Tautomeric equilibrium and 5-aryl substitution versatility
Synthetic utility and scaffold diversification for discovery programs

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22 linked technical documents
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